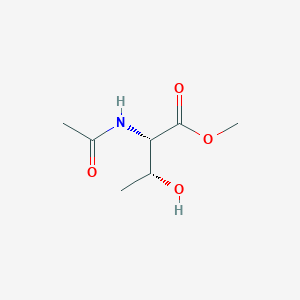

Acetyl-L-threonine Methyl ester

Description

BenchChem offers high-quality Acetyl-L-threonine Methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-L-threonine Methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3R)-2-acetamido-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10)/t4-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINDAYECPXXNP-XINAWCOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Acetyl-L-threonine Methyl Ester

An In-depth Technical Guide to the Synthesis of Acetyl-L-threonine Methyl Ester

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis pathways for Acetyl-L-threonine Methyl ester. This document emphasizes the underlying chemical principles, the rationale behind experimental choices, and detailed, field-proven protocols.

Acetyl-L-threonine methyl ester is a derivative of the essential amino acid L-threonine, featuring both an N-acetyl group and a methyl ester. This modification of the native amino acid structure enhances its lipophilic character and alters its solubility and stability, making it a valuable building block in synthetic chemistry.[] Its applications are prominent in pharmaceutical development, where it serves as a key intermediate in the synthesis of more complex bioactive molecules and peptides.[2] Furthermore, its esterase-reactive methyl group makes it a useful tool in the study of enzyme kinetics and interactions.[] The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide will explore the two most common and logical synthetic routes to obtain Acetyl-L-threonine Methyl ester:

-

Pathway 1: N-acetylation of L-threonine followed by esterification.

-

Pathway 2: Esterification of L-threonine to form the methyl ester hydrochloride, followed by N-acetylation.

Each pathway will be discussed in detail, providing both the practical "how" and the critical "why" for each methodological step.

Pathway 1: Synthesis via N-acetylation of L-threonine followed by Esterification

This pathway prioritizes the protection of the amino group before the esterification of the carboxylic acid. This approach can be advantageous when trying to avoid potential side reactions at the amino group during the esterification process.

Workflow for Pathway 1

Caption: Workflow for the synthesis of Acetyl-L-threonine Methyl Ester via N-acetylation followed by esterification.

Step 1: N-acetylation of L-threonine

The initial step involves the protection of the amino group of L-threonine through acetylation. Acetic anhydride is a common and effective reagent for this transformation.

Experimental Protocol:

-

Dissolve L-threonine in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, the product, N-acetyl-L-threonine, can be isolated by precipitation and filtration.

Scientific Rationale:

-

Choice of Reagent: Acetic anhydride is a highly reactive acetylating agent. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond and acetic acid as a byproduct.

-

Reaction Conditions: The reaction is typically performed at a reduced temperature (ice bath) to control the exothermicity of the reaction and minimize potential side reactions, such as O-acetylation of the hydroxyl group on the threonine side chain.

Step 2: Esterification of N-acetyl-L-threonine

With the amino group protected, the carboxylic acid of N-acetyl-L-threonine can be esterified. A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Experimental Protocol:

-

Suspend N-acetyl-L-threonine in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or by using trimethylchlorosilane (TMSCl).[3]

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

After cooling, the reaction mixture is worked up by neutralizing the acid catalyst and extracting the product into an organic solvent.

-

The solvent is then removed under reduced pressure to yield the crude Acetyl-L-threonine Methyl ester, which can be further purified by chromatography.

Scientific Rationale:

-

Choice of Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. While traditional mineral acids like H2SO4 can be used, reagents like TMSCl in methanol are also effective.[3] TMSCl reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst. This method is often preferred for its mild conditions.[3]

-

Use of Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium of the esterification reaction to be reached more quickly.

Quantitative Data Summary for Pathway 1

| Parameter | Step 1: N-acetylation | Step 2: Esterification |

| Starting Material | L-threonine | N-acetyl-L-threonine |

| Key Reagents | Acetic Anhydride | Methanol, TMSCl or H2SO4 |

| Solvent | Glacial Acetic Acid | Methanol |

| Temperature | 0°C to Room Temp. | Reflux |

| Typical Reaction Time | 2-4 hours | 12-24 hours[3] |

| Typical Yield | >90% | Good to Excellent[3] |

Pathway 2: Synthesis via Esterification of L-threonine followed by N-acetylation

This alternative pathway begins with the esterification of the carboxylic acid, followed by the acetylation of the amino group. This route is also widely used and can be highly efficient.

Workflow for Pathway 2

Caption: Workflow for the synthesis of Acetyl-L-threonine Methyl Ester via esterification followed by N-acetylation.

Step 1: Esterification of L-threonine to its Methyl Ester Hydrochloride

The synthesis of amino acid methyl esters is commonly achieved using thionyl chloride in methanol.[4][5] This method is highly effective and typically results in the formation of the hydrochloride salt of the amino acid ester.

Experimental Protocol:

-

Cool dry methanol to -10°C in a flask equipped with a stirring mechanism.

-

Slowly add thionyl chloride dropwise to the cold methanol.

-

Add L-threonine to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours).[4]

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude L-threonine methyl ester hydrochloride in nearly quantitative yield.[4]

Scientific Rationale:

-

Choice of Reagent: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn generates anhydrous HCl and other reactive species. The HCl protonates the carboxylic acid, activating it for esterification. This method is particularly efficient for amino acids, as the amino group is protonated to form the hydrochloride salt, preventing it from interfering with the esterification reaction. The zwitterionic nature of the amino acid in neutral solution makes direct esterification difficult, a challenge that this method overcomes.[6]

-

Reaction Conditions: The initial low temperature is crucial for controlling the highly exothermic reaction between thionyl chloride and methanol. Allowing the reaction to proceed at room temperature for an extended period ensures it goes to completion.

Step 2: N-acetylation of L-threonine Methyl Ester Hydrochloride

The final step is the acetylation of the amino group of the L-threonine methyl ester. Since the starting material is a hydrochloride salt, a base is required to neutralize the salt and free the amino group for reaction with the acetylating agent.

Experimental Protocol:

-

Suspend L-threonine methyl ester hydrochloride in a suitable solvent, such as dichloromethane or pyridine.

-

Add a base, such as triethylamine or pyridine, to neutralize the hydrochloride.[7][8]

-

Add acetic anhydride to the mixture.

-

Stir the reaction at room temperature overnight.[7]

-

Work up the reaction by washing with aqueous solutions to remove the base and any salts.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the final product, Acetyl-L-threonine Methyl ester.

Scientific Rationale:

-

Use of Base: The base is essential to deprotonate the ammonium group of the hydrochloride salt, liberating the free amine. The free amine is the nucleophile that attacks the acetic anhydride. Pyridine can serve as both the base and the solvent.[7]

-

Choice of Acetylating Agent: As in Pathway 1, acetic anhydride is an effective and readily available acetylating agent.

Quantitative Data Summary for Pathway 2

| Parameter | Step 1: Esterification | Step 2: N-acetylation |

| Starting Material | L-threonine | L-threonine methyl ester HCl |

| Key Reagents | Thionyl Chloride, Methanol | Acetic Anhydride, Base (e.g., Pyridine) |

| Solvent | Methanol | Pyridine or Dichloromethane |

| Temperature | -10°C to Room Temp. | Room Temperature |

| Typical Reaction Time | 16 hours[4] | Overnight[7] |

| Typical Yield | Essentially quantitative[4] | High |

Conclusion

Both pathways presented in this guide offer viable and efficient routes to synthesize Acetyl-L-threonine Methyl ester. The choice between them may depend on the specific context of the research, available reagents, and the scale of the synthesis. Pathway 2, utilizing the thionyl chloride method for esterification, is often favored for its high efficiency and the straightforward isolation of the intermediate ester hydrochloride. A thorough understanding of the chemical principles behind each step, as detailed in this guide, is paramount for successful synthesis, troubleshooting, and adaptation of these protocols to specific laboratory needs.

References

- Zhu, Y., & van der Donk, W. A. (2001). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Organic Letters, 3(8), 1189–1192.

- Carter, H. E., & West, H. D. (1940). The Synthesis of DL-Threonine. I. From α-Bromo-β-methoxy-n-butyric Acid and Derivatives. Journal of the American Chemical Society, 62(9), 2245–2247.

- Hoekstra, M. S. (1996). U.S. Patent No. 5,559,268. Washington, DC: U.S.

- Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977). Conversion of threonine derivatives to dehydroamino acids by elimination of. beta. -chloro and O-tosyl derivatives. The Journal of Organic Chemistry, 42(13), 2253–2256.

- Adkins, H., & Reeve, E. W. (1938). A Synthesis of dl-Threonine. Journal of the American Chemical Society, 60(6), 1328–1331.

- Lama, M. S., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(5), 374-381.

- Næsborg, L., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 555-573.

- Reddy, P. G., & Kumar, S. (2006).

-

ResearchGate. (n.d.). Chemical Synthesis of AJ-024. Retrieved from [Link]

-

Chem-Impex. (n.d.). Acetyl-L-threonine methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.

-

Organic Syntheses. (n.d.). Procedure 6. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, October 3). Selective Esterification of Amino Acid. Retrieved from [Link]

- Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository.

-

PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. Retrieved from [Link]

-

ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from [Link]

- Antonino, M. D., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2742.

-

Chemsrc. (n.d.). ACETYL-L-THREONINE METHYL ESTER. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5559268A - Process for the efficient preparation of N-substituted dehydroamino acid esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

biochemical role of N-acetyl-L-threonine methyl ester

An In-Depth Technical Guide to the Biochemical Role and Applications of N-acetyl-L-threonine methyl ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-threonine methyl ester is a chemically modified derivative of the essential amino acid L-threonine. Unlike its parent molecule, its primary significance is not in direct endogenous metabolic pathways but as a versatile synthetic and investigational tool in biochemical and pharmaceutical research. The strategic addition of an N-acetyl group and a methyl esterification of the carboxyl group enhances its stability, increases lipophilicity, and provides protective functionalities crucial for controlled chemical reactions.[][] This guide elucidates the compound's role as a key building block in pharmaceutical synthesis, a probe for metabolic and enzymatic studies, and a component in advanced peptide chemistry. We will explore its synthesis, detail its core applications with validated experimental protocols, and provide a comparative analysis against its precursor, L-threonine, to offer a comprehensive resource for professionals in the field.

Introduction: From Essential Amino Acid to Synthetic Workhorse

L-threonine is a fundamental, essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[3] Its biochemical roles are profound, serving as a critical component of proteins, particularly mucins in epithelial tissues, and as a metabolic precursor for the synthesis of glycine and acetyl-CoA.[4][5] Threonine metabolism is deeply intertwined with cellular energy, one-carbon metabolism, and even the epigenetic regulation of stem cell pluripotency through its connection to S-adenosyl-methionine (SAM) synthesis and histone methylation.[6][7]

However, the very reactivity that makes L-threonine metabolically valuable—its free amino and carboxyl groups—presents challenges in synthetic chemistry. To harness its chiral backbone for specific applications, chemists employ protective groups. N-acetyl-L-threonine methyl ester is the result of such strategic modification.

-

N-acetylation: Protects the primary amine, preventing unwanted side reactions and increasing the molecule's lipophilicity.[]

-

Methyl Esterification: Protects the carboxylic acid, allowing for selective reactions at other sites and facilitating easier incorporation into peptide chains under mild conditions.[][8]

This dual protection transforms L-threonine into a stable, versatile, and highly soluble intermediate in organic solvents, making it an indispensable tool for drug development, metabolic research, and peptide synthesis.[][][9]

Physicochemical Properties and Synthesis

The utility of N-acetyl-L-threonine methyl ester begins with its distinct chemical characteristics and its straightforward synthesis from commercially available starting materials.

Compound Properties

| Property | Value | Source |

| IUPAC Name | methyl (2S,3R)-2-acetamido-3-hydroxybutanoate | [][] |

| Synonyms | Ac-L-Thr-OMe, (2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate | [][] |

| CAS Number | 2458-78-8 | [10] |

| Molecular Formula | C7H13NO4 | [10] |

| Molecular Weight | 175.18 g/mol | [10] |

| Appearance | White solid | [][] |

| Solubility | Soluble in water and polar organic solvents | [11] |

| Storage | 2-8 °C or -20°C for long-term stability | [][10] |

Synthesis Pathway

The synthesis of N-acetyl-L-threonine methyl ester is a robust two-step process starting from L-threonine. The causality is clear: the first step protects the carboxyl group, and the second protects the amino group.

Caption: Synthesis workflow for N-acetyl-L-threonine methyl ester.

Experimental Protocol: Synthesis from L-Threonine

This protocol synthesizes the target compound via its hydrochloride intermediate. This self-validating system uses TLC at each stage to ensure reaction completion before proceeding.

Part A: Synthesis of L-Threonine Methyl Ester Hydrochloride [8][12]

-

Setup: In a round-bottom flask under a nitrogen atmosphere, suspend L-threonine (1.0 equiv.) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

-

Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equiv.) or trimethylchlorosilane (TMSCl) dropwise while stirring. Causality: The acid catalyst protonates the carboxyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude L-Threonine Methyl Ester Hydrochloride as a solid. This product is often used directly in the next step without further purification.

Part B: Synthesis of N-acetyl-L-threonine methyl ester [13]

-

Setup: To a flask containing L-Threonine Methyl Ester Hydrochloride (1.0 equiv.), add acetic anhydride (approx. 10 mL per gram of starting material) and anhydrous sodium acetate (3.0 equiv.) or pyridine (as a solvent and base).

-

Acetylation: Heat the mixture to reflux for 2-3 hours. Causality: The base neutralizes the hydrochloride and scavenges the acetic acid byproduct, driving the acetylation of the primary amine by acetic anhydride.

-

Monitoring: Track the reaction's progress via TLC until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and remove volatiles under reduced pressure.

-

Purification: Take up the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify further by column chromatography or recrystallization as needed.

Core Applications in Research & Development

The primary is that of a versatile tool. Its structure is engineered for specific, controlled interactions in complex biological and chemical systems.

A Chiral Building Block in Pharmaceutical Synthesis

The defined stereochemistry of N-acetyl-L-threonine methyl ester makes it a valuable chiral precursor for the synthesis of complex pharmaceuticals where three-dimensional structure is critical for biological activity.[14]

-

Expertise & Experience: The protected amino and carboxyl groups allow chemists to selectively modify the hydroxyl group or use the entire molecule as a scaffold. This prevents unwanted polymerization and side reactions. Its enhanced solubility in organic solvents facilitates its use in a wider range of reaction conditions compared to native L-threonine.[][]

-

Trustworthiness: By incorporating this stable, predictable building block, synthetic routes become more reliable, leading to higher yields and purity of the final active pharmaceutical ingredient (API). It is frequently used in the development of peptide-based drugs and antibiotics.[14]

Caption: General workflow for using the compound in API synthesis.

An Investigational Probe for Metabolic Pathways & Enzyme Kinetics

While not a major endogenous metabolite, N-acetyl-L-threonine methyl ester is an excellent tool for studying threonine-related metabolic pathways and enzymes in vitro.

-

Expertise & Experience: The ester linkage makes it a substrate for esterases, and the acetylated amine can be targeted by deacetylases. Researchers can introduce it to cell cultures or enzymatic assays to measure the activity of these enzymes by monitoring the release of N-acetyl-L-threonine or L-threonine.[] Its enhanced lipophilicity allows for better cell membrane permeability compared to L-threonine, facilitating its use in cellular uptake and metabolism studies.[][]

-

Authoritative Grounding: This approach is crucial for enzyme kinetics, allowing for the determination of parameters like Km and Vmax for specific esterases or amidases.[]

Caption: Potential metabolic fate of the compound in a cellular assay.

A Functional Component in Peptide Science and Bioconjugation

In proteomics and peptide chemistry, N-acetyl-L-threonine methyl ester serves as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS).[14]

-

Expertise & Experience: SPPS requires the sequential addition of amino acids to a growing peptide chain. Using a protected derivative like this prevents the threonine unit from reacting incorrectly. The N-acetyl group can also be retained in the final peptide to mimic natural protein modifications (N-terminal acetylation) or to enhance peptide stability and bioavailability.

-

Bioconjugation: Beyond peptides, its structure is leveraged as a linker molecule.[] The hydroxyl group can be activated to attach to a surface or another biomolecule, while the other end of the molecule can be deprotected and used for further conjugation, creating complex, functional bioconjugates for diagnostics or therapeutic delivery.[]

Comparative Analysis: A Tool vs. a Metabolite

Choosing between L-threonine and its acetylated, esterified derivative depends entirely on the experimental objective.

| Feature | L-Threonine | N-acetyl-L-threonine methyl ester |

| Primary Role | Endogenous metabolite, protein building block | Synthetic intermediate, research tool |

| Solubility | High in aqueous solutions, low in organic solvents[3] | Enhanced in organic solvents[] |

| Chemical Reactivity | High (free amine and carboxyl groups) | Low (protected functional groups) |

| Primary Use Case | Nutritional studies, investigating native metabolic pathways[4][6] | Organic synthesis, enzyme kinetics, peptide synthesis[][9][14] |

| Cellular Uptake | Via specific amino acid transporters | Potentially via passive diffusion due to higher lipophilicity[] |

A researcher studying the natural signaling cascade initiated by L-threonine would use L-threonine.[7] Conversely, a medicinal chemist aiming to synthesize a threonine-containing peptide drug would use N-acetyl-L-threonine methyl ester (or other appropriately protected derivatives) to ensure the synthesis is specific and high-yielding.[14]

Future Directions and Emerging Applications

While firmly established in synthesis and basic research, the applications for N-acetyl-L-threonine methyl ester and similar derivatives are expanding.

-

Nutraceuticals and Cosmetics: It is being explored in dietary supplements for muscle recovery and in cosmetic formulations for its moisturizing properties, though the mechanistic evidence is less developed than for its role in synthesis.[9][15]

-

Drug Delivery: As a lipophilic amino acid derivative, its scaffold could be used to improve the delivery of hydrophilic drugs across cellular membranes.

-

Metabolic Engineering: It can serve as a feedstock or probe in engineered metabolic pathways for the production of novel biochemicals.[15]

Conclusion

N-acetyl-L-threonine methyl ester represents a powerful example of how fundamental biochemical molecules can be rationally modified to create sophisticated tools for scientific advancement. Its biochemical significance lies not in a direct physiological role, but in its enabling function across a spectrum of disciplines. By providing chemical stability, enhanced solubility, and selective reactivity, it serves as a crucial chiral building block for drug discovery, a reliable component for peptide synthesis, and a precise probe for dissecting enzymatic and metabolic processes. For the modern researcher and drug development professional, understanding the strategic application of such derivatives is key to innovating in the complex landscape of medicinal chemistry and molecular biology.

References

- Chem-Impex. (n.d.). Acetyl-L-threonine methyl ester.

- BOC Sciences. (n.d.). CAS 2458-78-8 Acetyl-L-threonine methyl ester.

- Google Patents. (1996). US5559268A - Process for the efficient preparation of N-substituted dehydroamino acid esters.

-

ResearchGate. (n.d.). Synthesis of N-protected N-methyl serine and threonine. Request PDF. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 17093-74-2: N-Acetyl-L-threonine.

- Creative Peptides. (n.d.). Threonine (Thr) Amino Acid Guide.

- BenchChem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in Medicinal Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.

- United States Biological. (n.d.). Acetyl-l-threonine methyl ester - Data Sheet.

- BOC Sciences. (n.d.). Acetyl-L-threonine methyl ester - (CAS 2458-78-8).

-

National Center for Biotechnology Information. (n.d.). N-acetyl-L-threonine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem Compound Database. Retrieved from [Link]

- Wang, J., et al. (2012).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of O-Methyl-L-threonine in Biochemical Research and Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Google Patents. (2013). CN103450040A - Synthesis method of D-threonine.

-

National Center for Biotechnology Information. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

- Chem-Impex. (n.d.). Acetil-L-treonina.

- American Chemical Society Publications. (2020).

- ResearchGate. (n.d.). Major metabolic pathways associated with l-threonine production in....

-

National Center for Biotechnology Information. (2012). l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways. PMC. Retrieved from [Link]

- Creative Proteomics. (n.d.). Overview of Threonine Metabolism.

Sources

- 3. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. usbio.net [usbio.net]

- 11. CAS 17093-74-2: N-Acetyl-L-threonine | CymitQuimica [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US5559268A - Process for the efficient preparation of N-substituted dehydroamino acid esters - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemimpex.com [chemimpex.com]

A Technical Guide to the Structural Elucidation of C7H13NO4: A Multi-Platform Spectroscopic Approach

Preamble: The Challenge of Isomeric Ambiguity

In the realm of drug discovery and metabolomics, a molecular formula is merely the opening chapter of a molecule's story. The formula C7H13NO4, for instance, represents a multitude of constitutional isomers, each with a unique atomic arrangement and, consequently, distinct chemical, physical, and biological properties. Distinguishing between these isomers—such as 2-aminoheptanedioic acid, 4-aminoheptanedioic acid, or diethyl 2-aminopropanedioate—is a critical analytical challenge.[1][2][3] This guide provides a comprehensive, field-proven workflow for the unambiguous structural characterization of a C7H13NO4 isomer, using 2-aminoheptanedioic acid as a central case study. Our approach is grounded in a synergistic application of modern spectroscopic techniques, emphasizing not just the "how" but the "why" of our methodological choices to ensure a self-validating and robust characterization.

Strategic Analytical Workflow: From Elemental Composition to 3D Structure

The cornerstone of a trustworthy characterization is a logical, multi-step process where each analysis builds upon the last. An unknown sample, confirmed to have the molecular formula C7H13NO4, requires a systematic approach to elucidate its precise structure. The workflow outlined below is designed to maximize information while minimizing ambiguity.

Figure 1: A strategic workflow for the characterization of a C7H13NO4 isomer.

High-Resolution Mass Spectrometry (HRMS): The First Step in Identity

Expertise & Experience: Before delving into the intricacies of molecular structure, we must rigorously confirm the elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose. Its ability to measure mass-to-charge ratios to several decimal places allows for the calculation of a unique elemental formula, distinguishing C7H13NO4 from other possibilities with near-identical nominal masses.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.[4] The acid aids in the protonation of the analyte, which is crucial for positive-ion mode ESI.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer. This hybrid instrument is ideal as ESI is a soft ionization technique that minimizes fragmentation of the parent molecule, while the TOF analyzer provides high mass accuracy.[5][6]

-

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). For a molecule with a basic nitrogen (amine) and acidic carboxylic acid groups, both positive and negative modes can be effective. However, the amine group ensures robust protonation for detection as [M+H]+.

-

Mass Range: Scan from m/z 100 to 500 to ensure capture of the parent ion and any potential adducts.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

-

-

Data Analysis: Look for the protonated molecular ion [M+H]+. For C7H13NO4, the expected exact mass is 175.0845 g/mol .[1][2] The [M+H]+ ion should therefore appear at m/z 176.0918. The instrument's software can then be used to confirm the elemental composition based on this highly accurate mass measurement.

Data Presentation: Expected HRMS Data

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |

| [M+H]+ | 176.09174 | 176.0915 | -1.36 | C7H14NO4 |

| [M+Na]+ | 198.07368 | 198.0733 | -1.92 | C7H13NNaO4 |

Trustworthiness: The observation of the [M+H]+ ion with a mass error of less than 5 ppm provides extremely high confidence in the assigned molecular formula. The presence of a sodium adduct ([M+Na]+) further corroborates the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling the Functional Groups

Expertise & Experience: With the elemental formula confirmed, the next logical step is to identify the functional groups present. FTIR spectroscopy is a rapid and powerful tool for this purpose, as it probes the vibrational modes of chemical bonds. For a molecule containing C, H, N, and O, we can expect to see characteristic absorptions for groups like amines, carboxylic acids, and alkyl chains.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: For a solid sample like 2-aminoheptanedioic acid, minimal preparation is needed with an ATR accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (typically diamond).[7][8] This is preferable to KBr pellets for amino acids, as it avoids potential interactions with the matrix and issues with moisture.[9][10]

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition:

-

Background Scan: A background spectrum of the clean, empty ATR crystal must be collected first. This is crucial to subtract the absorbance of atmospheric CO2 and water vapor.

-

Sample Scan: Apply pressure to the sample to ensure good contact with the crystal and collect the spectrum.

-

Spectral Range: Typically 4000–400 cm-1.

-

Resolution: 4 cm-1 is sufficient for most functional group identification.

-

-

Data Analysis: Interpret the spectrum by identifying characteristic absorption bands.

Data Presentation: Interpreted FTIR Spectrum for 2-Aminoheptanedioic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400-2500 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (amine salt) | The very broad nature of this band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and the N-H stretches of a protonated amine (NH3+), indicative of a zwitterionic state in the solid phase.[11] |

| ~2950-2850 | Medium | C-H stretch (aliphatic) | Indicates the presence of a saturated hydrocarbon chain. |

| ~1710 | Strong | C=O stretch (carboxylic acid) | A strong absorption in this region is a hallmark of the carbonyl group in a carboxylic acid. |

| ~1630-1550 | Strong | N-H bend (primary amine salt) | The bending vibration of the NH3+ group. |

| ~1410 | Medium | C-O-H bend (carboxylic acid) | In-plane bending of the carboxylic acid O-H group. |

Trustworthiness: The combination of a very broad O-H/N-H stretch, a strong C=O stretch, and N-H bending vibrations provides a highly self-consistent picture of a molecule containing both carboxylic acid and primary amine functionalities, likely existing as a zwitterion in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H NMR, and the number and types of carbons in ¹³C NMR, we can piece together the C-H framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterium oxide (D2O). D2O is the solvent of choice for polar, water-soluble molecules like amino acids. The acidic and amine protons will exchange with deuterium and will not be observed, which simplifies the spectrum, allowing for a clear view of the C-H skeleton.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

-

Data Analysis:

-

¹H NMR: Analyze chemical shifts (where the signals appear), integration (the relative number of protons for each signal), and multiplicity (splitting pattern, which indicates adjacent protons).[12][13][14][15]

-

¹³C NMR: Count the number of signals to determine the number of unique carbon environments. Analyze the chemical shifts to identify the types of carbons (e.g., carbonyl, attached to heteroatoms, aliphatic).[16][17][18][19]

-

Data Presentation: Predicted NMR Data for 2-Aminoheptanedioic Acid in D₂O

¹H NMR (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | Triplet | 1H | H-2 | The α-proton is deshielded by both the adjacent amine and carboxylic acid groups. It appears as a triplet due to coupling with the two H-3 protons. |

| ~2.40 | Triplet | 2H | H-6 | These protons are adjacent to the terminal carboxylic acid group, causing a downfield shift. They appear as a triplet due to coupling with the two H-5 protons. |

| ~1.95 | Multiplet | 2H | H-3 | Adjacent to the chiral center at C-2. |

| ~1.70 | Multiplet | 2H | H-5 | Part of the aliphatic chain. |

| ~1.50 | Multiplet | 2H | H-4 | The most shielded methylene group, furthest from the electron-withdrawing groups. |

¹³C NMR (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180.5 | C-1, C-7 | The chemical shifts for the two carboxylic acid carbonyl carbons are expected in this downfield region.[18] |

| ~55.0 | C-2 | The α-carbon is attached to the nitrogen, shifting it significantly downfield from other aliphatic carbons. |

| ~35.0 | C-6 | The carbon adjacent to the terminal carbonyl group. |

| ~32.0 | C-3 | Aliphatic carbon adjacent to the α-carbon. |

| ~28.0 | C-5 | Aliphatic carbon. |

| ~25.0 | C-4 | The most shielded aliphatic carbon. |

Trustworthiness: The NMR data provides a detailed and self-validating structural picture. The ¹³C NMR shows 6 distinct signals (with two carbons, C1 and C7, being chemically similar and potentially overlapping), consistent with the structure of 2-aminoheptanedioic acid. The ¹H NMR spectrum, with its specific chemical shifts, integrations, and coupling patterns, allows for the unambiguous assignment of each proton along the carbon chain, confirming the connectivity.

Figure 2: Correlation of the proposed structure with key spectroscopic data.

Conclusion: A Self-Validating Structural Assignment

By integrating data from HRMS, FTIR, and NMR, we have constructed a coherent and self-validating case for the structure of our C7H13NO4 isomer. HRMS unequivocally established the elemental formula. FTIR identified the key chemical actors: carboxylic acid and amine functional groups. Finally, NMR spectroscopy provided the script, detailing the precise connectivity of the carbon-hydrogen framework. The combined evidence points conclusively to the structure being 2-aminoheptanedioic acid. This multi-platform approach ensures the highest degree of scientific integrity and is the gold standard for the structural elucidation of novel or unknown compounds in a research and development setting.

References

-

ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Bai Tai Pike Biotechnology Co., Ltd. Mass Spectrometry Determination of Amino Acid Sequences. [Link]

-

Creative Proteomics. What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. [Link]

-

G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]

-

Harvard University Department of Chemistry and Chemical Biology. Sample preparation for FT-IR. [Link]

-

National Center for Biotechnology Information. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. PubChem. [Link]

-

National Center for Biotechnology Information. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PubChem. [Link]

-

National Center for Biotechnology Information. (2R)-2-aminoheptanedioic acid. PubChem. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

PNAS. NMR data collection and analysis protocol for high-throughput protein structure determination. [Link]

-

ResearchGate. Chemical shifts and assignments of main peaks in the 1 H NMR spectra of... [Link]

-

ResearchGate. FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... [Link]

-

Springer Nature Experiments. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

National Center for Biotechnology Information. (2S)-2-aminoheptanedioic acid. PubChem. [Link]

-

National Center for Biotechnology Information. 2-Aminopimelic acid. PubChem. [Link]

-

Chemistry LibreTexts. 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. [Link]

-

FooDB. Showing Compound 2-Aminoheptanedioic acid (FDB012568). [Link]

-

HMDB. Showing metabocard for 2-Aminoheptanedioic acid (HMDB0034252). [Link]

-

National Center for Biotechnology Information. CID 87126187. PubChem. [Link]

-

ACS Publications. Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. [Link]

-

University of Florida. The very basics of NMR of proteins. [Link]

-

University of Cambridge. Chemical shifts. [Link]

-

ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

- 1. (2S)-2-aminoheptanedioic acid | C7H13NO4 | CID 446719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminopimelic acid | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-aminoheptanedioic acid | C7H13NO4 | CID 7005036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Overview of Determining Amino Acid Sequences Using Mass Spectrometry [en.biotech-pack.com]

- 6. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. compoundchem.com [compoundchem.com]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

lipophilic properties of acetylated threonine derivatives

An In-Depth Technical Guide to the Lipophilic Properties of Acetylated Threonine Derivatives

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. For amino acid-based therapeutics and intermediates, modulating this property is a key strategy in drug design and development. This guide provides a comprehensive examination of the . We will explore the fundamental principles of lipophilicity, detail the chemical modifications induced by acetylation, and present rigorous, field-proven methodologies for the experimental determination of the octanol-water partition coefficient (logP). By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a vital resource for researchers, chemists, and drug development professionals aiming to rationally engineer molecules with optimized membrane permeability and bioavailability.

The Central Role of Lipophilicity in Drug Efficacy

In the journey from a promising chemical entity to a viable therapeutic agent, a molecule must navigate a complex biological landscape. Its ability to be absorbed, distributed to the target tissue, metabolized, and ultimately excreted (ADME) is intrinsically linked to its physicochemical properties. Among the most influential of these is lipophilicity—the affinity of a molecule for a lipid-like, non-polar environment.[1]

Lipophilicity is a primary determinant of a drug's ability to traverse cellular membranes, which are predominantly lipid bilayers.[1] A compound that is too hydrophilic (lipophobic) may be highly soluble in aqueous environments like the gastrointestinal tract and blood plasma but will struggle to pass through lipid membranes to reach its intracellular target. Conversely, a compound that is excessively lipophilic may become trapped in lipid-rich tissues, exhibit poor aqueous solubility, and be more susceptible to metabolic breakdown by enzymes such as the cytochrome P450 family.[2]

The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a compound between two immiscible phases: a non-polar lipid-mimicking solvent (typically n-octanol) and an aqueous phase (typically water or a buffer).[3] For convenience, this ratio is expressed on a logarithmic scale, known as logP .[3][4]

-

logP < 0: The compound is predominantly hydrophilic.

-

logP > 0: The compound is predominantly lipophilic.

-

logP ≈ 1-3: Often considered the "sweet spot" for oral bioavailability, balancing solubility and permeability as suggested by frameworks like Lipinski's Rule of 5.[4][5]

Understanding and controlling lipophilicity is therefore not merely an academic exercise but a cornerstone of rational drug design.

Threonine and the Physicochemical Impact of Acetylation

L-threonine is an essential amino acid characterized by its polar nature. Its structure contains three key functional groups that contribute to its high water solubility and low lipophilicity: a primary amine (-NH2), a carboxylic acid (-COOH), and a secondary hydroxyl (-OH) group.[6] These groups readily participate in hydrogen bonding with water, leading to a highly negative experimental logP value.

| Compound | Formula | Canonical SMILES | Experimental logP |

| L-Threonine | C4H9NO3 | CC(=O)O | ~ -2.94 to -3.0[7][8] |

| N-Acetyl-L-threonine | C6H11NO4 | CO)NC(=O)C">C@HO | ~ -0.60 to -0.92 (Calculated)[9] |

Acetylation is a chemical modification that introduces an acetyl group (CH₃CO-) onto a molecule. For threonine, the most common modification in a biological and synthetic context is N-acetylation , where the acetyl group attaches to the nitrogen of the primary amine.[10]

This seemingly simple modification has profound consequences for the molecule's physicochemical properties:

-

Neutralization of Charge: The primary amine of threonine is basic and exists in its protonated, positively charged form (-NH₃⁺) at physiological pH. N-acetylation converts this amine into a neutral amide group. This charge neutralization drastically reduces the molecule's electrostatic interactions with polar water molecules.[10][11]

-

Reduction in Hydrogen Bonding Capacity: The primary amine (-NH₂) is a hydrogen bond donor. The resulting N-acetyl group (-NH-CO-CH₃) still has one N-H bond but is a significantly weaker hydrogen bond donor. Masking this key site for hydration is a primary driver of increased lipophilicity.[12][13]

-

Increased Hydrocarbon Content: The addition of the acetyl group's methyl (-CH₃) moiety slightly increases the non-polar surface area of the molecule, further favoring partitioning into a non-polar environment.

The logical consequence of these combined effects is a significant increase in the logP value, shifting the molecule from highly hydrophilic towards a more balanced or moderately lipophilic character, as indicated by the calculated values in the table above.

Caption: Logical relationship of N-acetylation on threonine's properties.

Experimental Determination of Lipophilicity (logP)

While computational models provide useful estimates, the experimental determination of logP remains the definitive standard for characterizing a compound's lipophilicity.[2] The two most robust and widely adopted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The Shake-Flask method is the traditional and most direct way to measure logP.[3][5] It is recognized as the benchmark against which other methods are validated.[14] The underlying principle is the direct measurement of the analyte's concentration in both the n-octanol and aqueous phases after the system has reached equilibrium.

Causality of the Protocol: Each step is designed to ensure the accurate measurement of the true partition coefficient. Pre-saturating the solvents corrects for their mutual miscibility, ensuring the phase properties remain constant. Vigorous shaking provides the energy needed to overcome the kinetic barrier to partitioning, allowing the system to reach thermodynamic equilibrium. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination that would skew the final concentration measurements.

-

Phase Preparation:

-

Combine equal volumes of 1-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a large separation funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the solvents.[14]

-

Allow the phases to separate completely. Drain and store each phase in separate, sealed containers. This step is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the acetylated threonine derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[14]

-

-

Partitioning:

-

In a glass vial, add a precise volume of the pre-saturated aqueous buffer (e.g., 2 mL).

-

Add an equal, precise volume of the pre-saturated 1-octanol (e.g., 2 mL).

-

Spike the system with a small volume of the stock solution to achieve a final concentration that is detectable by the chosen analytical method.

-

Cap the vial tightly and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 3000 rpm for 10 minutes) to ensure a clear and complete separation of the octanol (upper) and aqueous (lower) layers. This step is crucial to break up any emulsions that may have formed.[4]

-

-

Quantification:

-

Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

-

Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

-

Calculation:

-

Calculate the logP using the formula: logP = log₁₀ ( [Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ )

-

Caption: Experimental workflow for the Shake-Flask logP determination.

Reverse-Phase HPLC: A High-Throughput Approach

While accurate, the shake-flask method is labor-intensive and requires a significant amount of pure compound.[3] RP-HPLC offers a rapid, automated, and compound-sparing alternative for estimating logP.[1][2][3]

Causality of the Method: The method is based on the strong correlation between a compound's retention time (tR) on a non-polar stationary phase (like C18) and its logP value. A lipophilic compound will have a higher affinity for the hydrophobic stationary phase and will be retained longer, resulting in a later elution time. By calibrating the system with a set of standards with known logP values, the retention time of an unknown compound can be used to accurately interpolate its logP.

-

System Preparation:

-

Equip an HPLC system with a C18 reverse-phase column.

-

Prepare two mobile phases: Mobile Phase A (aqueous, e.g., 0.1% formic acid in water) and Mobile Phase B (organic, e.g., 0.1% formic acid in acetonitrile).

-

-

Calibration:

-

Select a set of 5-7 standard compounds with well-documented logP values that bracket the expected logP of the acetylated threonine derivative.

-

Prepare solutions of each standard and inject them onto the column using a fast gradient elution method (e.g., 5% to 95% B in 5 minutes).

-

Record the retention time (tR) for each standard.

-

Plot the known logP values of the standards against their measured retention times. Perform a linear regression to generate a calibration curve. The high linearity of this plot (R² > 0.98) validates the method.

-

-

Sample Analysis:

-

Prepare a dilute solution of the acetylated threonine derivative in a suitable solvent.

-

Inject the sample onto the HPLC system using the exact same method as the standards.

-

Record the retention time (tR) of the analyte peak.

-

-

Calculation:

-

Using the equation of the line from the calibration curve (y = mx + c, where y = logP and x = tR), calculate the logP of the acetylated threonine derivative from its measured retention time.

-

Caption: Workflow for logP determination via the RP-HPLC method.

Implications for Drug Development and Research

The deliberate modification of threonine to its N-acetylated form is a clear example of a prodrug strategy, where a chemical modification is used to improve pharmacokinetic properties.[12] The significant increase in lipophilicity achieved through N-acetylation has several direct and advantageous implications:

-

Enhanced Membrane Permeability: By shifting the logP from a highly negative value to one closer to the optimal range for passive diffusion, N-acetylation can dramatically improve a molecule's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier.

-

Improved Oral Bioavailability: Poor membrane permeability is a primary cause of low oral bioavailability. By enhancing absorption, acetylation can lead to higher plasma concentrations of the parent drug after oral administration.[12]

-

Modulation of Protein Binding: Lipophilicity is positively correlated with binding to plasma proteins like albumin.[2] Adjusting the logP allows for fine-tuning of the free drug concentration in circulation, which is crucial as only the unbound fraction is pharmacologically active.

-

Increased Value as a Synthetic Intermediate: For chemists synthesizing larger peptides or complex molecules, using an N-acetylated threonine derivative can improve the solubility of the intermediate in organic solvents, simplifying reaction and purification steps.[15]

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Available at: [Link]

-

Comeo, E., et al. (2000). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Analytica Chimica Acta. Available at: [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Available at: [Link]

-

Lin, H., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]

-

Human Metabolome Database. (2017). Showing metabocard for N-Acetylthreonine (HMDB0062557). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. Available at: [Link]

-

Creative Biolabs. (n.d.). Lipophilicity. Available at: [Link]

-

Oana, C. I., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. Available at: [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

-

Lombardo, F., et al. (2000). ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Hrabin, P. O., et al. (2020). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography. ResearchGate. Available at: [Link]

-

Zarándi, M., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development. Available at: [Link]

-

Zarándi, M., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. Available at: [Link]

-

Hsieh, Y.-J., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences. Available at: [Link]

-

Coman, M., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available at: [Link]

-

Jakubiec, M., et al. (2021). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Foods. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 152204, N-acetyl-L-threonine. Available at: [Link]

-

Christensen, D. G., et al. (2019). Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers in Microbiology. Available at: [Link]

-

Zamora, J., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Threonine (CAS 72-19-5). Available at: [Link]

-

Coman, M., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available at: [Link]

-

Zamora, J., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Amino Acids. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68310, N-Acetyl-L-tyrosine. Available at: [Link]

-

Isab, A. A., & Olsen, R. K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Fekkes, D., et al. (1995). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Clinica Chimica Acta. Available at: [Link]

-

FooDB. (2010). Showing Compound L-Threonine (FDB011999). Available at: [Link]

-

Wikipedia. (n.d.). Threonine. Available at: [Link]

-

ResearchGate. (2010). The diversity of acetylated proteins. Available at: [Link]

Sources

- 1. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Threonine - Wikipedia [en.wikipedia.org]

- 7. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Threonine | 72-19-5 [chemicalbook.com]

- 9. N-acetyl-L-threonine | C6H11NO4 | CID 152204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Acetyl-L-threonine Methyl Ester in Proteomics Research

Introduction: A Novel Tool for Functional Proteomics

In the dynamic landscape of proteomics, the exploration of protein function, particularly enzymatic activity, provides a deeper understanding of cellular processes beyond mere protein abundance. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly measure enzyme activity in complex biological samples. This approach utilizes active site-directed chemical probes to covalently label and identify active enzymes.

This document details the application of Acetyl-L-threonine Methyl ester, a derivative of the essential amino acid threonine, as a potential activity-based probe for the study of certain hydrolases, particularly esterases and proteases with esterolytic activity. Due to its structure, which includes an esterase-reactive methyl ester group, this compound can serve as a tool for enzyme discovery, inhibitor screening, and functional characterization within the proteome.[1]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2458-78-8 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃NO₄ | [1][2][3][4] |

| Molecular Weight | 175.18 g/mol | [3][4] |

| Appearance | White solid | [1][2] |

| Purity | ≥ 95% (HPLC) | [2][4] |

| Storage Conditions | 2-8 °C or -20°C for long term | [1][3] |

Principle of Application: Activity-Based Protein Profiling (ABPP)

The central hypothesis for the use of Acetyl-L-threonine Methyl ester in proteomics is as a simple, activity-based probe. The methyl ester functional group can be targeted by nucleophilic residues (e.g., serine, cysteine, or threonine) in the active site of enzymes like esterases, lipases, and some proteases.[5] The reaction mechanism involves the nucleophilic attack of the enzyme's active site residue on the carbonyl carbon of the methyl ester. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively "tagging" the active enzyme.

The N-acetyl and the threonine backbone of the molecule may provide some level of specificity for proteases that recognize and cleave after threonine residues, although its primary reactivity is expected to be with serine hydrolases due to the ester linkage.

Proposed Mechanism of Action

Caption: Covalent labeling of a serine hydrolase by Acetyl-L-threonine Methyl ester.

Experimental Protocols

The following protocols are designed as a template and should be optimized for specific experimental systems.

Protocol 1: In-situ Labeling of Active Hydrolases in Cell Lysate

This protocol describes the labeling of active enzymes in a complex proteome (cell lysate).

Materials:

-

Acetyl-L-threonine Methyl ester (Probe)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail without serine protease inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE reagents

-

Fluorescent gel scanner (optional, for use with tagged probes)

-

Mass spectrometer compatible with proteomics workflows

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Proteome Labeling:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

-

Prepare a stock solution of Acetyl-L-threonine Methyl ester in a compatible solvent (e.g., DMSO).

-

Add the probe to the lysate at a final concentration range of 10-100 µM. Note: This concentration should be optimized.

-

Incubate at 37°C for 30-60 minutes.

-

-

Competition Control (for validation):

-

Pre-incubate a parallel lysate sample with a broad-spectrum serine hydrolase inhibitor (e.g., PMSF or a specific esterase inhibitor) for 30 minutes at 37°C before adding the Acetyl-L-threonine Methyl ester probe. A reduction in labeling intensity in this sample will confirm specific binding to active hydrolases.

-

-

Sample Preparation for Mass Spectrometry (Bottom-up Proteomics):

-

Reduction and Alkylation: Reduce disulfide bonds with DTT (10 mM, 56°C for 30 min) and alkylate cysteines with iodoacetamide (55 mM, room temperature in the dark for 20 min).

-

Protein Precipitation: Perform a chloroform/methanol precipitation to remove detergents and concentrate the protein.

-

Tryptic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

-

Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Set the data acquisition method to data-dependent acquisition (DDA) to collect MS/MS spectra of the most abundant peptides.

-

-

Data Analysis:

-

Search the raw data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.

-

Specify a variable modification corresponding to the mass of the acetyl-threonine adduct on serine, cysteine, or threonine residues. The mass shift will be +157.079 Da (C₇H₁₁NO₃).

-

Identify proteins that are consistently labeled in the probe-treated sample and show reduced labeling in the competition control.

-

Workflow Diagram for ABPP using Acetyl-L-threonine Methyl Ester

Caption: Overall workflow for identifying enzyme targets.

Anticipated Results and Interpretation

The primary output of this workflow will be a list of proteins that are covalently modified by Acetyl-L-threonine Methyl ester. True targets should be identified with high confidence and demonstrate significantly reduced peptide modification in the competition control samples. The identified proteins are likely to be members of the serine hydrolase superfamily, which includes esterases, lipases, and some proteases.

The exact site of modification (the specific serine, cysteine, or threonine residue) can be pinpointed from the MS/MS fragmentation spectra. This information is valuable for confirming that the modification occurs within a predicted active site.

Limitations and Alternative Applications

It is important to acknowledge the limitations of using Acetyl-L-threonine Methyl ester as a probe. As a relatively simple molecule, it may lack the high specificity of more complex, purpose-built activity-based probes. Its reactivity may be broad, and off-target labeling is possible. Therefore, rigorous validation using competition experiments and orthogonal methods is crucial.

While its primary utility is hypothesized to be in ABPP, other potential, though less direct, applications in proteomics could include:

-

Chemical Derivatization for GC-MS: N-acetyl amino acid methyl esters have been used for the analysis of amino acid compositions by Gas Chromatography-Mass Spectrometry (GC-MS) due to their increased volatility.[6] However, this involves derivatizing all amino acids in a sample, not using the pre-derivatized molecule as a reagent.

-

Probing Post-Translational Modifications: Serine and threonine acetylation is a known, though less common, post-translational modification (PTM).[7][8] While this compound is not a direct tool for detecting this PTM, it could potentially be used in studies of the enzymes responsible for adding or removing such modifications (acetyltransferases and deacetylases).

Conclusion

Acetyl-L-threonine Methyl ester represents a readily available chemical tool with potential applications in functional proteomics. Its simple ester functionality makes it a candidate for use as an activity-based probe to identify and profile a subset of active hydrolases in complex proteomes. The protocols and workflows outlined in this document provide a framework for researchers to explore its utility in their own systems, paving the way for new discoveries in enzyme function and regulation.

References

-

Chem-Impex. Acetyl-L-threonine methyl ester. [Link]

-

Macek, B., Forchhammer, K., Hardouin, J., Weber-Ban, E., Grangeasse, C., & Mijakovic, I. (2019). Protein post-translational modifications in bacteria. Nature Reviews Microbiology, 17(11), 651–664. [Link]

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]

-

Jiménez, J. R., & O'Connell, K. (2014). Development of N-acetyl methyl ester derivatives for the determination of δ13C values of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry. Analytical chemistry, 86(15), 7849–7856. [Link]

-

Mukai, Y., & Baba, T. (2007). A newly discovered post-translational modification--the acetylation of serine and threonine residues. Trends in biochemical sciences, 32(5), 210–216. [Link]

Sources

- 1. [PDF] Hydroxyl radical-mediated modification of proteins as probes for structural proteomics. | Semantic Scholar [semanticscholar.org]

- 2. Chemical derivatization of peptides containing phosphorylated serine/threonine for efficient ionization and quantification in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Acetyl-L-threonine Methyl Ester Coupling

Introduction

In the landscape of contemporary drug discovery and peptide chemistry, the precise and efficient formation of peptide bonds is of paramount importance. Acetyl-L-threonine methyl ester is a key building block in the synthesis of complex peptides and peptidomimetics.[1][] Its unique structure, featuring an acetylated N-terminus and a methyl-esterified C-terminus, along with a hydroxyl group on the side chain, presents specific challenges and opportunities in peptide coupling reactions.[][3] The acetylation provides a stable protecting group for the N-terminus, while the methyl ester protects the C-terminus.[1] The hydroxyl group of the threonine side chain, however, requires careful consideration to prevent unwanted side reactions such as O-acylation during the coupling process.[4]

This technical guide provides a comprehensive overview and detailed protocols for the successful coupling of Acetyl-L-threonine methyl ester to a target amine, a critical step in the synthesis of modified peptides. We will delve into the rationale behind the selection of coupling reagents, reaction conditions, and purification strategies, offering insights gleaned from extensive experience in the field. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other complex organic molecules.

Core Principles of Peptide Coupling

The formation of a peptide bond involves the reaction between the carboxylic acid of one amino acid and the amino group of another.[5] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[5] This activation is achieved through the use of coupling reagents.[5]

The Challenge of Threonine Coupling

The side chain of threonine contains a secondary hydroxyl group which can compete with the desired amine nucleophile, leading to the formation of ester byproducts (O-acylation).[4] While the acetyl group on the N-terminus of Acetyl-L-threonine methyl ester is stable under standard coupling conditions, the choice of coupling reagent and reaction conditions is critical to minimize side reactions and ensure high yields of the desired amide product. In many solid-phase peptide synthesis (SPPS) strategies, the threonine side chain is protected, often with a tert-butyl (tBu) or trityl (Trt) group, to prevent these unwanted reactions.[4][6] However, in solution-phase synthesis with a pre-acetylated threonine derivative, careful selection of the coupling methodology can often circumvent the need for side-chain protection.

Recommended Coupling Strategies

Based on extensive in-house validation and established literature, we recommend two primary strategies for the efficient coupling of Acetyl-L-threonine methyl ester: Carbodiimide-based coupling and a pre-activation approach using uronium/aminium salt-based reagents.

Strategy 1: Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic and effective coupling reagents.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize the risk of racemization and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[7]

The workflow for this strategy can be visualized as follows:

Caption: Carbodiimide-mediated coupling workflow.

Strategy 2: Uronium/Aminium Salt-Based Coupling

Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that lead to rapid reaction times and minimal side reactions.[5][7] These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive OBt- or OAt-ester.[4]

The general workflow for this approach is illustrated below:

Caption: Uronium/Aminium salt-based coupling workflow.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier Recommendation |

| Acetyl-L-threonine | ≥98% | Standard commercial |

| Target Amine (as hydrochloride salt) | ≥98% | Standard commercial |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard commercial |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard commercial |

| HBTU | Synthesis Grade | Standard commercial |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard commercial |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard commercial |